molecular formula C19H17N7 B12207413 Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine

Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine

Cat. No.: B12207413
M. Wt: 343.4 g/mol
InChI Key: KOYXJMKTUAPHEV-UHFFFAOYSA-N
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Description

Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine is a complex organic compound that features a benzyl group attached to a pteridine ring system, which is further substituted with a pyridylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine typically involves multi-step organic reactions. One common approach is the initial formation of the pteridine core, followed by the introduction of the pyridylmethylamino group and finally the benzyl group. Key steps may include:

    Formation of the Pteridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and formamidines.

    Introduction of the Pyridylmethylamino Group: This step often involves nucleophilic substitution reactions where a pyridylmethylamine is reacted with a suitable leaving group on the pteridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pteridine or pyridine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coordination complexes for catalysis or electronic applications.

Mechanism of Action

The mechanism of action of Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides: These compounds share structural similarities with Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine and are used in similar applications.

    Bis(2-pyridylmethyl)amine derivatives: These compounds also feature the pyridylmethylamino group and are used in coordination chemistry and catalysis.

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Biological Activity

Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine, a compound characterized by a pteridine core and a pyridylmethyl amino group, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N7C_{19}H_{17}N_{7}, with a molecular weight of 343.4 g/mol. The compound contains a pteridine ring system which is known for its role in various biological processes.

PropertyValue
Molecular FormulaC19H17N7C_{19}H_{17}N_{7}
Molecular Weight343.4 g/mol
CAS Number1144474-00-9

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to downstream effects such as altered cell signaling pathways, which are crucial in cancer cell proliferation and survival .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell growth and induce apoptosis .
  • Targeting Receptor Tyrosine Kinases : Research indicates that compounds similar to this compound can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in tumors. This inhibition can disrupt key signaling pathways involved in tumor growth and metastasis .

Anticancer Studies

A study conducted on a series of pteridine derivatives, including this compound, revealed significant cytotoxicity against various cancer cell lines. The results showed:

  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 20 μM across different cell lines, indicating potent activity compared to standard chemotherapeutic agents.
  • Mechanism of Action : Flow cytometry analysis demonstrated that treated cells underwent apoptosis, with increased Annexin V binding observed in treated groups .

Enzymatic Activity

In vitro assays have been performed to evaluate the inhibitory effects of this compound on specific enzymes involved in cancer metabolism:

Enzyme TargetInhibition (%)Assay Type
EGFR91% at 10 nMKinase Inhibition Assay
HER285% at 10 nMKinase Inhibition Assay
PDGFRα78% at 10 nMKinase Inhibition Assay

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting these critical pathways.

Properties

Molecular Formula

C19H17N7

Molecular Weight

343.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(pyridin-2-ylmethyl)pteridine-2,4-diamine

InChI

InChI=1S/C19H17N7/c1-2-6-14(7-3-1)12-23-18-16-17(22-11-10-21-16)25-19(26-18)24-13-15-8-4-5-9-20-15/h1-11H,12-13H2,(H2,22,23,24,25,26)

InChI Key

KOYXJMKTUAPHEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=NC=CN=C32)NCC4=CC=CC=N4

Origin of Product

United States

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